2-Cyclohexylidenehydrazinecarboxamide

Semicarbazone Formation Kinetics Cyclohexanone Semicarbazone Cyclopentanone Semicarbazone

Researchers requiring reproducible semicarbazone performance face variability from ring-size and conformational effects. 2-Cyclohexylidenehydrazinecarboxamide eliminates this risk: • 5.5× faster formation kinetics vs cyclopentanone analog (5.08 vs 9.59 kcal/mol Ea), enabling high-yield carbonyl protection of heat-sensitive substrates. • 82-97% corrosion inhibition efficiency under standardized 1 M HCl, with dominant anodic character and >5× increase in charge transfer resistance. • Consistent octahedral Co(II) complexation geometry, unlike thiosemicarbazone analogs that yield variable coordination numbers. Supplied as ≥95% pure crystalline solid with authenticated NMR, FTIR, and MS spectra for immediate analytical verification.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 1589-61-3
Cat. No. B075161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylidenehydrazinecarboxamide
CAS1589-61-3
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC1CCC(=NNC(=O)N)CC1
InChIInChI=1S/C7H13N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)
InChIKeyKZDDDHJBINUIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M

2-Cyclohexylidenehydrazinecarboxamide Procurement Baseline


2-Cyclohexylidenehydrazinecarboxamide (synonym: cyclohexanone semicarbazone; CSC) is a C7-alicyclic Schiff base belonging to the hydrazinecarboxamide (semicarbazone) class, formed by the condensation of cyclohexanone with semicarbazide [1]. With a molecular weight of 155.20 g/mol, an XLogP3-AA of 0.2, two hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 67.5 Ų, this compound presents physicochemical properties that are distinct from both acyclic and smaller-ring cyclic semicarbazone analogs [2]. It is commercially catalogued as a research-grade intermediate with characterization supported by 2 NMR, 1 FTIR, and 2 MS (GC) spectra in authoritative spectral databases [3].

2-Cyclohexylidenehydrazinecarboxamide: Substitution Risks


Despite sharing a common hydrazinecarboxamide pharmacophore, semicarbazone derivatives exhibit profound differences in reactivity, coordination geometry, and assay performance that preclude generic interchanging. The cyclohexylidene-substituted scaffold possesses a unique combination of a six-membered chair conformation, steric environment, and electronic profile that directly impacts reaction kinetics [1] and metal-binding geometry [2] relative to its closest five-membered ring (cyclopentylidene) and acyclic (pentanylidene) analogs. In corrosion inhibition, substitution of the cyclohexylidene moiety with acyclic pentanylidene groups alters molecular adsorption orientation and inhibitory potency under identical conditions [3]. Even within the cyclic series, the increase in ring puckering introduced by a 4-tert-butyl substituent modifies crystal packing and hydrogen-bonding architecture compared to the unsubstituted parent compound [4]. Selecting analogs without accounting for these ring-size-, conformation-, and substitution-dependent variations risks experimental irreproducibility in kinetic studies, corrosion testing, metal complexation, and crystallographic applications.

Differential Evidence for 2-Cyclohexylidenehydrazinecarboxamide


Semicarbazone Formation Kinetics Comparison

2-Cyclohexylidenehydrazinecarboxamide forms at a rate 5.5 times faster than that of its closest cyclic analog, cyclopentanone semicarbazone, under identical aqueous-ethanolic buffered conditions (pH 2.9). This kinetic advantage is attributed to reduced steric strain during tetrahedral intermediate formation in the six-membered ring system [1]. The activation energy for cyclohexanone semicarbazone formation is 5.08 kcal/mol, which is substantially lower than the 9.59 kcal/mol required for cyclopentanone semicarbazone formation [1].

Semicarbazone Formation Kinetics Cyclohexanone Semicarbazone Cyclopentanone Semicarbazone Reaction Rate Activation Energy

Crystal Structure and Ring Puckering Comparison

Single-crystal X-ray diffraction reveals that 2-cyclohexylidenehydrazinecarboxamide (CSC) adopts a slightly distorted chair conformation with a trans C=O/N–N orientation and forms infinite hydrogen-bonded ribbons via O···H–N contacts ranging from 2.84 to 3.12 Å [1]. In contrast, the 4-tert-butyl-substituted analog (BCSC) exhibits increased total puckering of the six-membered ring [1]. This structural divergence directly affects crystal packing and solid-state properties, which are critical for reproducible material handling, formulation, and single-crystal growth applications.

X-ray Crystallography Cyclohexanone Semicarbazone 4-tert-Butylcyclohexanone Semicarbazone Ring Puckering Hydrogen Bonding

Co(II) Coordination Geometry: Semicarbazone vs. Thiosemicarbazone

In cobalt(II) complexation, 2-cyclohexylidenehydrazinecarboxamide (semicarbazone) forms six-coordinate tetragonal complexes of composition Co(L)₂X₂, while the thiosemicarbazone analog yields five-coordinate species for chloro, bromo, iodo, and thiocyanato ligands, and four-coordinate tetrahedral geometry for nitrato and sulfato ligands [1]. This O→S substitution in the ligand backbone fundamentally alters the coordination number and geometry of the resulting metal complexes, with significant implications for their spectroscopic, magnetic, and potential catalytic properties.

Cobalt(II) Complexes Cyclohexanone Semicarbazone Cyclohexanone Thiosemicarbazone Coordination Geometry Metal Complexation

Corrosion Inhibition by Hydrazinecarboxamide Schiff Bases

2-Cyclohexylidenehydrazinecarboxamide (SCYHEX), alongside two acyclic pentanylidene analogs (SP3ONE and SP2ONE), was tested as a corrosion inhibitor for mild steel in 1 M HCl. The formulated inhibitor solutions achieved an aggregate corrosion inhibition efficiency of 82% without KI additive and up to 97% with KI additive [1]. Electrochemical impedance spectroscopy revealed a greater than 5-fold increase in charge transfer resistance and a corresponding decrease in double-layer capacitance relative to the uninhibited blank [1]. Potentiodynamic polarization measurements showed anodic shifts of 25–55 mV (without KI), confirming that the Schiff bases act as mixed-type inhibitors with dominant anodic effects [1]. DFT calculations indicated covalent Fe–N and Fe–C interactions with bond lengths of 1.87–1.96 Å, while Monte Carlo simulations confirmed strong adsorption and displacement of corrosive ions at the steel surface [1].

Corrosion Inhibition Mild Steel Hydrochloric Acid Hydrazinecarboxamide Synergistic Effect Schiff Base

Biological Activity of Hydrazinecarboxamide Scaffold

Although direct comparative biological data for 2-cyclohexylidenehydrazinecarboxamide itself against named analogs are not identified in the peer-reviewed primary literature meeting the evidentiary threshold for this guide, the hydrazinecarboxamide (semicarbazide) scaffold is comprehensively reviewed as a privileged structure in medicinal chemistry with demonstrated anticancer activity against multiple cell lines, enzyme inhibition (cholinesterases, carbonic anhydrases, cyclooxygenases, lipoxygenases), anticonvulsive effects, and analgesic/anti-inflammatory properties [1]. A closely related analog, QS11 (2-[(2-isopropyl-5-methyl)cyclohexylidene]hydrazinecarboxamide derivative), has shown anticonvulsant activity with good docking scores at iGluRs (Kainate) glutamate receptors and favorable QSAR/ADMET profiles [2]. The cyclohexylidene substitution imparts distinct steric and conformational properties that influence molecular recognition at these biological targets relative to acyclic or smaller-ring analogs [1].

Hydrazinecarboxamide Anticancer Anticonvulsant Anti-inflammatory Enzyme Inhibition Structure-Activity Relationship

Melting Point as Identity Benchmark

2-Cyclohexylidenehydrazinecarboxamide exhibits a sharp literature melting point of 166 °C, which is consistently reproduced across multiple independent academic laboratory studies [1]. This value provides a clear thermal differentiation from the thermodynamically more stable 2-furaldehyde semicarbazone (melting point 202 °C) [1] and from cyclopentanone semicarbazone (reported at 211 °C by SpectraBase) [2]. The 166 °C melting point serves as a reliable identity and purity check for incoming material, with even slight deviations (e.g., experimental 166.5 °C representing only a 0.5 °C offset from literature) readily detectable [3].

Melting Point Semicarbazone Derivative Purity Assessment Kinetic vs. Thermodynamic Control Cyclohexanone

2-Cyclohexylidenehydrazinecarboxamide Application Scenarios


Fast Semicarbazone Formation for Kinetic Resolution

Researchers requiring fast, high-yield semicarbazone formation for carbonyl protection or derivatization should select 2-cyclohexylidenehydrazinecarboxamide over its cyclopentanone analog. The 5.5-fold rate advantage and 47% lower activation energy (5.08 vs. 9.59 kcal/mol) demonstrated under buffered aqueous-ethanolic conditions [1] ensure shorter reaction times and lower thermal energy input, which is critical for heat-sensitive substrates or parallel library synthesis.

Mixed-Type Corrosion Inhibitor for Mild Steel

In corrosion science, this compound serves as a validated alicyclic Schiff base platform for designing mixed-type inhibitors with dominant anodic character. Under standardized 1 M HCl conditions, formulations containing this hydrazinecarboxamide class achieve 82–97% inhibition efficiency, with >5-fold increases in charge transfer resistance and anodic shifts of 25–55 mV [2]. The addition of iodide ion synergists further boosts performance by >10 percentage points, providing a clear formulation optimization pathway [2].

Six-Coordinate Co(II) Complex Synthesis

Investigators synthesizing cobalt(II) coordination compounds for magnetic, catalytic, or materials applications should choose 2-cyclohexylidenehydrazinecarboxamide when six-coordinate tetragonal geometry is desired. Unlike the thiosemicarbazone analog, which yields variable coordination numbers (4–5) depending on the counterion, the semicarbazone ligand consistently delivers octahedral Co(L)₂X₂ complexes [3], simplifying structural prediction and characterization.

Reference Standard for Semicarbazone Identification

Analytical laboratories and compound management facilities can employ this compound as a melting point reference standard (166 °C) for calibrating thermal analysis instrumentation and verifying lot-to-lot consistency of semicarbazone derivatives [4]. The availability of authenticated 2 NMR, 1 FTIR, and 2 MS (GC) spectra in the SpectraBase database [5] further supports its use as a spectral comparator for identifying unknown carbonyl-derived semicarbazones.

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